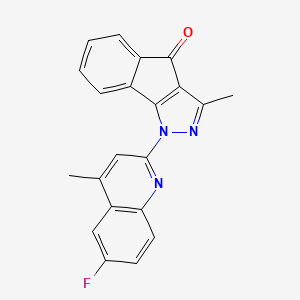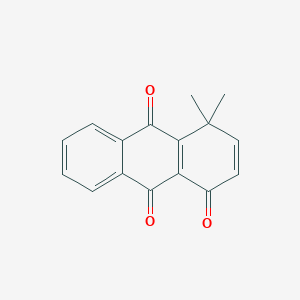
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- is an organic compound belonging to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This particular compound is characterized by the presence of three ketone groups and two methyl groups attached to the anthracene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- typically involves the oxidation of 4,4-dimethyl-1,2-dihydroanthracene. The oxidation process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetic acid at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of 1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex anthracene derivatives.
Reduction: Reduction reactions can convert the ketone groups into hydroxyl groups, resulting in the formation of anthracenediols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Formation of higher oxidation state anthracenes.
Reduction: Formation of anthracenediols.
Substitution: Formation of halogenated, nitrated, or sulfonated anthracenes.
科学的研究の応用
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various anthracene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
作用機序
The mechanism of action of 1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. It may also interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,8,9(4H)-Anthracenetrione, 4,4-dimethyl-
- 1,9,10(4H)-Anthracenetrione, 2,2-dimethyl-
- 1,9,10(4H)-Anthracenetrione, 4,4-diethyl-
Uniqueness
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- is unique due to its specific substitution pattern and the presence of three ketone groups. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.
特性
CAS番号 |
151052-05-0 |
|---|---|
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC名 |
4,4-dimethylanthracene-1,9,10-trione |
InChI |
InChI=1S/C16H12O3/c1-16(2)8-7-11(17)12-13(16)15(19)10-6-4-3-5-9(10)14(12)18/h3-8H,1-2H3 |
InChIキー |
MQZODPHAVCNOBZ-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC(=O)C2=C1C(=O)C3=CC=CC=C3C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


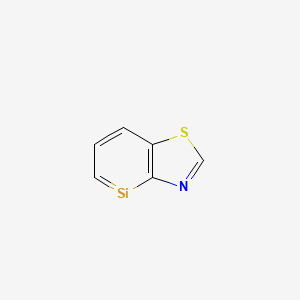
![(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine](/img/structure/B14269022.png)
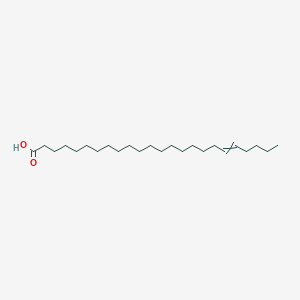
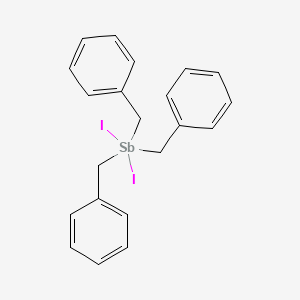
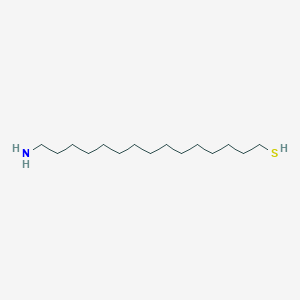
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
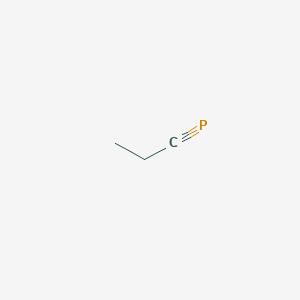
phosphanium chloride](/img/structure/B14269078.png)
![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
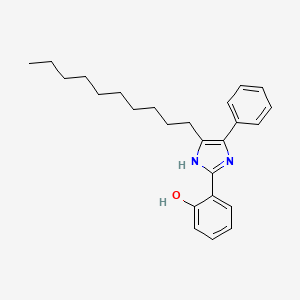
phosphane](/img/structure/B14269108.png)
